molecular formula C11H14O3 B160794 2-Phenylethyl 3-hydroxypropanoate CAS No. 10138-63-3

2-Phenylethyl 3-hydroxypropanoate

Cat. No.: B160794
CAS No.: 10138-63-3
M. Wt: 194.23 g/mol
InChI Key: ASEYDOIBHUMWAV-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-hydroxypropanoate, also widely known in the industry as phenethyl lactate, is an ester of phenethyl alcohol and 3-hydroxypropanoic acid. This compound is of significant interest in research and development, particularly for the flavor and fragrance industries, due to its mild, sweet, and rosy odor profile . With a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, it is characterized as a white solid under standard conditions . Researchers utilize this compound as a key ingredient in the development of sophisticated aroma compositions. Its documented applications span a wide range of consumer products, including dairy items, edible ices, confectionery, bakery wares, and alcoholic beverages, where it is used to impart or modify flavors . From a safety and regulatory perspective, it is classified as a Structure Class I flavoring agent, indicating a high degree of safety based on its molecular structure . Toxicological data, while limited, shows low acute toxicity, with reported LD50 values of 7800 µL/kg (oral, rat) and 10 mL/kg (dermal, rat) . This product is intended for research use only by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. This compound is now available for your R&D needs, supplied with high purity to ensure consistent and reliable research results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYDOIBHUMWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50906104
Record name 2-Phenylethyl 3-hydroxypropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID50906104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-63-3
Record name Hydracrylic acid, phenethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies

Chemo-Enzymatic and Chemical Synthesis Pathways

The convergence of enzymatic and chemical steps provides powerful strategies for constructing esters like 2-Phenylethyl 3-hydroxypropanoate. Enzymes, particularly lipases, offer high selectivity under mild conditions, while chemical methods provide a broad scope of reactivity. beilstein-journals.orgfrontiersin.org

Direct esterification involves the reaction of 3-hydroxypropanoic acid with 2-phenylethanol (B73330), typically in the presence of an acid catalyst. This equilibrium-driven process often requires the removal of water to achieve high yields.

A prominent alternative is enzymatic esterification. The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), can catalyze the reaction between 3-hydroxypropanoic acid and 2-phenylethanol in an organic solvent. nih.gov This approach avoids harsh acidic conditions and can exhibit high selectivity. For example, the enzymatic esterification of caffeic acid with phenethyl alcohol has been successfully demonstrated, highlighting the feasibility of using enzymes for coupling phenolic acid structures with phenylethanoids. nih.gov

Transesterification is another viable route, where an existing ester of 3-hydroxypropanoic acid (e.g., methyl 3-hydroxypropanoate) reacts with 2-phenylethanol to form the desired product and a more volatile alcohol byproduct (methanol), which can be removed to drive the reaction to completion. Lipase-catalyzed transesterification has also been effectively used for analogous compounds, such as the synthesis of caffeic acid phenethyl ester analogues from methyl caffeate. nih.gov

To enhance reactivity, the carboxylic acid of the propanoate moiety can be converted into a more active form. A common strategy involves transforming 3-hydroxypropanoic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting 3-hydroxypropanoyl chloride can then react readily with 2-phenylethanol. However, this method requires protection of the hydroxyl group on the propanoate to prevent self-polymerization or other side reactions.

Alternatively, coupling agents used in peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation but can also be adapted for ester synthesis by activating the carboxylic acid for nucleophilic attack by the alcohol.

The phenylethyl moiety can also be functionalized to facilitate the esterification. The hydroxyl group of 2-phenylethanol can be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide). This allows the phenylethyl group to be introduced via a nucleophilic substitution reaction with the carboxylate salt of 3-hydroxypropanoic acid. For instance, reacting sodium 3-hydroxypropanoate with 2-phenylethyl bromide would yield the desired ester. This approach is common in the synthesis of various phenylethyl esters and ethers. nih.govresearchgate.net

While this compound itself is achiral, the synthesis of its chiral analogs, particularly β-hydroxy esters with a stereocenter at the C3 position, is of significant interest in organic chemistry. mdpi.comirb.hr The development of stereoselective methods to produce single enantiomers of these compounds is crucial, as different enantiomers can exhibit distinct biological activities. mdpi.com Methods for producing optically pure β-hydroxy esters include asymmetric aldol (B89426) reactions, the Reformatsky reaction, and, most notably, the asymmetric reduction of β-keto esters. mdpi.com

Asymmetric catalysis is a premier strategy for the enantioselective synthesis of chiral β-hydroxy esters from the corresponding β-keto esters. frontiersin.org This involves the use of a chiral catalyst that facilitates the reduction of the ketone group, leading to a preponderance of one enantiomer of the alcohol product.

Organometallic Catalysis: A widely studied method is the asymmetric hydrogenation of β-keto esters using chiral ruthenium-phosphine complexes. irb.hracs.org Catalysts such as those derived from Ruthenium and chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. These reactions typically provide the desired β-hydroxy esters in high yields and with excellent enantiomeric purity (high enantiomeric excess, or ee). irb.hracs.org

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective alternative. Baker's yeast (Saccharomyces cerevisiae) is well-known for its ability to reduce β-keto esters to the corresponding (S)-β-hydroxy esters with high enantioselectivity. researchgate.net Recombinant E. coli expressing specific reductase enzymes from yeast have also been developed to synthesize both (R)- and (S)-β-hydroxy esters. acs.org

Organocatalysis: Chiral organic molecules can also act as catalysts. For example, proline-derived organocatalysts and chiral Brønsted acids have been used in various asymmetric transformations. frontiersin.org More recently, visible-light-driven reactions using chiral bis(oxazoline)–Ni(II) complexes have been developed for the asymmetric α-hydroxylation of β-keto esters, providing another route to chiral α-hydroxy-β-keto esters with high yields and enantioselectivities. rsc.org

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of β-Hydroxy Esters

Table of Compounds

Stereoselective Synthesis Approaches for Chiral Analogs

Kinetic Resolution Techniques

Kinetic resolution is a pivotal method for separating racemic mixtures into their constituent enantiomers. For β-hydroxy esters like this compound, this is frequently accomplished through enzyme-catalyzed reactions that selectively modify one enantiomer, allowing for the separation of the unreacted, enantiomerically-enriched counterpart.

Lipase-catalyzed transesterification is a well-established technique for this purpose. kyoto-u.ac.jp Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), exhibit high enantioselectivity in these reactions. mdpi.com In a typical process, a racemic mixture of a 3-hydroxypropanoate ester is subjected to acylation using an acyl donor like vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer—often the (R)-enantiomer—at a much faster rate than the other. mdpi.comresearchgate.net This leaves the unreacted (S)-enantiomer in high enantiomeric excess. nih.gov The efficiency and selectivity of this resolution are highly dependent on the choice of enzyme, acyl donor, and the solvent system used. researchgate.netresearchgate.net For instance, the kinetic resolution of related racemic ethyl 3-aryl-3-hydroxypropanoates has been optimized by fine-tuning the immobilization of Pseudomonas fluorescens lipase, achieving high enantioselectivity (E > 200). researchgate.net Non-enzymatic methods using planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives as catalysts have also been developed, achieving excellent selectivity (up to s = 107) for a range of aromatic β-hydroxy esters. nih.govresearchgate.netcsic.es

Table 1: Comparison of Catalysts in Kinetic Resolution of β-Hydroxy Esters

Catalyst Substrate Type Acyl Donor/Method Selectivity (s or E value) Reference
Pseudomonas fluorescens Lipase (PFL) Ethyl 3-aryl-3-hydroxypropanoates Vinyl Acetate >200 researchgate.net
Planar-Chiral DMAP Derivative Ethyl/tert-Butyl β-hydroxy-β-aryl esters Acetic Anhydride up to 107 nih.govresearchgate.net
Candida antarctica Lipase B (CALB) Racemic 1,3-butanediol Vinyl Acetate High (ee >95%) mdpi.com

Process Optimization and Scalability Studies

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of the entire process to ensure efficiency, cost-effectiveness, and safety.

The conditions under which the esterification or transesterification is performed have a significant impact on yield and purity.

Temperature: In enzymatic reactions, temperature is a critical parameter. For lipase-catalyzed reactions, temperatures are often maintained in a moderate range, such as 30–60 °C, to balance reaction rate with enzyme stability and selectivity. lmaleidykla.ltscirp.org For example, the optimal temperature for the synthesis of 1-phenylethyl acetate using Novozym 435 was found to be 60°C. scirp.org In the synthesis of phenethyl formate (B1220265), an optimal temperature of 40 °C was identified. mdpi.com Higher temperatures can accelerate the reaction but may also lead to enzyme denaturation or an increase in byproduct formation. sparkl.me

Pressure: For most esterification processes conducted in the liquid phase, pressure is not a primary variable. However, conducting reactions under reduced pressure can be a strategy to remove volatile byproducts like water or a low-boiling alcohol, thereby shifting the reaction equilibrium toward the product side. mdpi.com

Solvent Systems: The choice of solvent is crucial, especially in biocatalysis. Non-polar, hydrophobic solvents like hexane (B92381), toluene, or isooctane (B107328) are frequently used because they tend to maintain the enzyme's catalytic activity. lmaleidykla.ltscirp.orgmdpi.com The hydrophobicity of the solvent, often indicated by its log P value, can directly influence conversion yields. mdpi.com For instance, in the synthesis of phenethyl octanoate, higher reaction rates and conversions were observed in hexane compared to the more polar tert-butanol. lmaleidykla.lt However, there is a growing trend towards solvent-free systems to create more environmentally friendly and cost-effective processes. mdpi.com

The catalyst is the cornerstone of the synthesis, and its selection and performance are key to an efficient process.

Chemical Catalysts: Traditional Fischer esterification often employs strong mineral acids like sulfuric acid or sulfonic acids like p-toluenesulfonic acid. nih.govmasterorganicchemistry.com While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture. Solid acid catalysts, such as acidic cation-exchange resins, offer a more sustainable alternative as they can be easily recovered and reused, minimizing waste and simplifying purification. google.com

Biocatalysts (Enzymes): Lipases are the most common biocatalysts for producing esters. lmaleidykla.ltmdpi.com Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly favored due to their high stability, reusability, and broad substrate tolerance. scirp.orgmdpi.comcsic.es Catalyst efficiency can be further enhanced through various immobilization techniques, which not only improve stability but also allow for use in continuous-flow reactors. researchgate.netmdpi.comcsic.es The concentration of the enzyme itself is also a key parameter to optimize; for example, in one study, the conversion to phenethyl formate peaked at a Novozym 435 concentration of 15 g/L and declined at higher concentrations. mdpi.com

Managing byproducts is essential for maximizing yield and ensuring product purity.

Water Removal: In direct esterification reactions, water is a primary byproduct. sparkl.memasterorganicchemistry.com Its presence limits the reaction by Le Chatelier's principle, as it can participate in the reverse hydrolysis reaction. researchgate.netjove.com To drive the equilibrium towards the ester, water must be removed as it is formed. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by carrying out the reaction under vacuum. masterorganicchemistry.comgoogle.com

Other Byproducts: In acid-catalyzed reactions at elevated temperatures, side reactions such as the dehydration of the alcohol to form ethers can occur. google.com The choice of catalyst can influence the formation of these byproducts; for example, surface-functionalized cation-exchange resins have been shown to reduce ether formation compared to fully sulfonated resins. google.com In enzymatic transesterification using acyl donors like vinyl acetate, the resulting byproduct is an aldehyde, which makes the reaction essentially irreversible and avoids the issue of water. researchgate.net

Biocatalytic Production and Metabolic Engineering

Enzymatic Esterification and Transesterification Using Isolated Enzymes

The use of isolated enzymes for the synthesis of this compound offers a green and highly selective alternative to conventional chemical methods. This approach primarily utilizes lipases to catalyze either direct esterification or transesterification reactions under mild conditions.

Direct Esterification: This method involves the reaction of 3-hydroxypropanoic acid with 2-phenylethanol. Immobilized lipases, with Novozym 435 being a prominent example, are effective catalysts for this transformation. mdpi.commdpi.com The reaction is an equilibrium process, and as mentioned previously, the removal of the water byproduct is critical to achieve high conversion rates. researchgate.net Studies on the esterification of similar phenolic acids have shown high conversions (over 90%) using lipase catalysts in organic solvents like isooctane. mdpi.comresearchgate.net

Transesterification: This route often involves reacting an alkyl ester of 3-hydroxypropanoic acid (e.g., methyl or ethyl 3-hydroxypropanoate) with 2-phenylethanol. kyoto-u.ac.jp A key advantage of transesterification is that the equilibrium can be more easily shifted. When using a volatile acyl donor like ethyl acetate or vinyl acetate, the low-boiling alcohol (ethanol) or aldehyde byproduct can be removed from the system, driving the reaction to completion. researchgate.netmdpi.comrsc.org For instance, the synthesis of 2-phenylethyl acetate via transesterification of 2-phenylethanol with ethyl acetate in a solvent-free system has achieved conversions of up to 99%. mdpi.com The choice of acyl donor is critical; vinyl esters are particularly effective as they result in an irreversible reaction. researchgate.netrsc.org

Table 2: Research Findings on Enzymatic Ester Synthesis

Ester Product Enzyme Reaction Type Key Optimization Parameter Achieved Conversion/Yield Reference
2-Phenylethyl Acetate Novozym 435 Transesterification Flow rate in packed-bed reactor >95% mdpi.com
Phenethyl Formate Novozym 435 Esterification Solvent (1,2-dichloroethane) 95.92% mdpi.com
Phenethyl Octanoate Lipozyme RM IM Transesterification Substrate concentrations, temp. 80% lmaleidykla.lt
Ethyl 3-phenylpropanoate Yarrowia lipolytica biomass Esterification Reaction time (24h) 95% mdpi.comresearchgate.net
2-Phenylethyl Acetate Immobilized M. smegmatis Acyltransferase Transesterification Molar ratio of reactants 99.17% rsc.org

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes entire microbial cells as self-contained biocatalysts. This approach avoids costly enzyme purification and provides inherent cofactor regeneration systems. researchgate.net For a multi-step synthesis like that of this compound, a whole-cell system could be engineered to produce the precursors—2-phenylethanol and 3-hydroxypropionic acid—and then perform the final esterification step.

The production of the alcohol precursor, 2-phenylethanol, via fermentation is well-established. Yeasts, particularly Saccharomyces cerevisiae, are the most effective producers. mdpi.com They can synthesize 2-phenylethanol from L-phenylalanine via the Ehrlich pathway. nih.govresearchgate.net Strains like Pichia kudriavzevii and Clavispora lusitaniae have also been reported to produce significant titers of 2-phenylethanol. nih.gov Fermentation conditions are critical; typical parameters include a temperature of 26-30°C, controlled pH, and the supply of L-phenylalanine as a precursor. mdpi.comnih.gov

For the acid precursor, 3-hydroxypropionic acid, various microbial platforms, primarily Escherichia coli and S. cerevisiae, have been metabolically engineered for its production from renewable feedstocks like glucose or glycerol (B35011). frontiersin.orgmdpi.com

A hypothetical whole-cell system for this compound would involve a host organism, such as E. coli or S. cerevisiae, engineered to co-express the biosynthetic pathways for both precursors and a suitable ester-forming enzyme (e.g., a lipase or an alcohol acyltransferase). The fermentation parameters would need to be optimized to balance cell growth, precursor synthesis, and final product formation, while managing the potential toxicity of the alcohol and ester products to the microbial host. nih.gov

Table 2: Microbial Strains for Precursor Production

Precursor Microbial Strain Pathway Key Fermentation Details Reported Titer Reference
2-Phenylethanol Saccharomyces cerevisiae JM2014 Ehrlich Pathway 30°C, 4L medium, 5 g/L L-Phe 3.6 g/L nih.gov
2-Phenylethanol Pichia kudriavzevii YF1702 Ehrlich Pathway 26°C, 50 g/L glucose, 10.7 g/L L-Phe 5.09 g/L nih.gov
3-Hydroxypropionic Acid Escherichia coli β-Alanine Pathway Fed-batch culture from glucose 31.1 g/L acs.org
3-Hydroxypropionic Acid Saccharomyces cerevisiae β-Alanine Pathway Fed-batch, mineral medium, pH 5 13.7 g/L nih.gov

This table is interactive. Click on the headers to sort.

A significant challenge in whole-cell biotransformation is the transport of substrates and products across the cell membrane. researchgate.net The cell wall and membrane can act as a barrier, limiting reaction rates, especially for hydrophobic molecules like esters. nih.gov Cell permeabilization is a technique used to increase the permeability of the cell envelope without causing complete cell lysis, thereby improving the accessibility of intracellular enzymes to external substrates. biotechnologia-journal.org

Common permeabilization methods include:

Chemical Treatment: Using organic solvents (e.g., toluene, ethanol) or detergents (e.g., cetyltrimethylammonium bromide - CTAB) to create pores in the membrane. biotechnologia-journal.org For example, N,N-dimethyltetradecylamine (DMA) has been optimized for permeabilizing S. cerevisiae cells to enhance aldehyde production. nih.gov

Physical Treatment: Methods like freeze-thawing or sonication can disrupt the cell membrane integrity, improving substrate and product transfer. researchgate.net

Effective substrate delivery is also crucial. For poorly soluble substrates, strategies may include the use of co-solvents or emulsifying agents. In an engineered whole-cell system producing the final ester from glucose, the challenge shifts from external substrate delivery to managing the intracellular flux of the biosynthesized precursors to the final esterification enzyme.

Rational Design of Biosynthetic Pathways for Precursors

The efficient production of this compound in a microbial host relies heavily on the rational design of biosynthetic pathways for its precursors. Metabolic engineering and synthetic biology provide the tools to construct and optimize these pathways in industrial microorganisms.

3-Hydroxypropionic acid (3-HP) is a key platform chemical that can be produced microbially from simple carbon sources through several engineered pathways. frontiersin.org The choice of pathway often depends on the host organism and the available feedstock.

The Malonyl-CoA Pathway: This pathway converts the central metabolic intermediate acetyl-CoA to 3-HP. alfa-chemistry.com It involves two key enzymatic steps: the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC), followed by the two-step reduction of malonyl-CoA to 3-HP by a promiscuous or engineered malonyl-CoA reductase (MCR). frontiersin.orgresearchgate.net This pathway has been successfully implemented in hosts like E. coli, S. cerevisiae, and Corynebacterium glutamicum. frontiersin.orgnih.govmdpi.com A key challenge is managing the expression of ACC, which can be toxic to cells. frontiersin.org

The β-Alanine Pathway: This route starts from the TCA cycle intermediate oxaloacetate, which is converted to aspartate and then to β-alanine by an aspartate decarboxylase. mdpi.com β-alanine is subsequently converted to malonic semialdehyde by a transaminase (like β-alanine-pyruvate aminotransferase), which is then reduced to 3-HP by a 3-hydroxypropionate (B73278) dehydrogenase. nih.govfrontiersin.org This pathway has been optimized in E. coli and S. cerevisiae, achieving high titers. acs.orgnih.gov

The Glycerol Pathway: This pathway is particularly relevant when using crude glycerol, a byproduct of biodiesel production, as a feedstock. aip.org In a CoA-independent version, glycerol is first dehydrated to the toxic intermediate 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. frontiersin.orgnih.gov Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes 3-HPA to 3-HP. nih.gov A major focus in engineering this pathway is the high-efficiency conversion of the toxic 3-HPA to minimize its accumulation. nih.gov

The selection and optimization of these pathways are fundamental to developing a robust whole-cell biocatalyst for the production of 3-hydroxypropionic acid and, subsequently, this compound.

2-Phenylethanol Biosynthesis Pathways

2-Phenylethanol (2-PE), a valuable aromatic alcohol with a characteristic rose-like fragrance, is synthesized by various microorganisms through two primary metabolic routes: the de novo Shikimate pathway and the Ehrlich pathway, which involves the bioconversion of L-phenylalanine. nih.govmdpi.com

The Shikimate pathway facilitates the de novo synthesis of 2-PE directly from central carbon metabolism. nih.govmdpi.com This pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of intermediates to produce chorismate, a key branch-point metabolite. mdpi.com Chorismate is then converted to L-phenylalanine, which can subsequently enter the Ehrlich pathway to yield 2-PE. However, this de novo route is often limited by complex feedback regulation mechanisms. bohrium.combohrium.com

The Ehrlich pathway is considered the most efficient and industrially attractive biotechnological route for 2-PE production. nih.govacs.org This pathway is not a de novo synthesis but rather a catabolic process that converts the amino acid L-phenylalanine into 2-PE. mdpi.com The process unfolds in three main enzymatic steps, particularly well-elucidated in the yeast Saccharomyces cerevisiae: acs.orgplos.org

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aminotransferases (transaminases), which are encoded by genes such as ARO8 and ARO9 in S. cerevisiae. plos.orgnih.gov This step requires α-ketoglutarate as the amino group acceptor, which is converted to L-glutamate. acs.orgplos.org

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652). This reaction is carried out by phenylpyruvate decarboxylase, an enzyme encoded by the ARO10 gene. nih.govnih.gov

Reduction: Phenylacetaldehyde is finally reduced to 2-phenylethanol. This last step is catalyzed by alcohol dehydrogenases. bohrium.comacs.org

While yeast is a common producer, the fundamental steps of these pathways are also found and have been engineered in other microorganisms, including bacteria and other fungi. mdpi.comoup.com The efficiency of the Ehrlich pathway makes it the primary target for metabolic engineering efforts aimed at enhancing the production of "natural" 2-PE. nih.gov

Genetic Engineering for Enhanced Production

Metabolic engineering has become a pivotal strategy for overcoming the inherent limitations of native biosynthetic pathways, thereby enhancing the production of 2-phenylethanol in various microbial hosts. These strategies primarily focus on optimizing the Ehrlich pathway by manipulating key genes in organisms like Saccharomyces cerevisiae, Escherichia coli, and Candida glycerinogenes.

A primary approach involves the overexpression of key enzymes in the Ehrlich pathway to increase metabolic flux towards 2-PE. In S. cerevisiae, co-overexpression of the genes ARO8 (encoding a transaminase) and ARO10 (encoding a decarboxylase) significantly improved 2-PE production. bohrium.comnih.gov A recombinant strain co-expressing both genes achieved a 2-PE yield of 2.61 g/L, which was a 36.8% increase compared to the wild-type strain. bohrium.comnih.gov Similarly, overexpressing phenylpyruvate decarboxylase (ARO10) and alcohol dehydrogenase (ADH2) genes from S. cerevisiae in Kluyveromyces marxianus led to the production of approximately 1.0 g/L of 2-PE from glucose. bohrium.com

Another effective strategy is the elimination of competing pathways that divert intermediates away from 2-PE synthesis. In S. cerevisiae, phenylacetaldehyde can be oxidized to the by-product phenylacetate. nih.govnih.gov Deleting the ALD3 gene, which is primarily responsible for this oxidation, has been shown to redirect the flux towards 2-PE. nih.govresearchgate.net Combining the deletion of ALD3 with the overexpression of ARO9, ARO10, and the transcription factor Aro80 resulted in a strain capable of producing 4.8 g/L of 2-PE. nih.gov In E. coli, deleting the feaB gene, which encodes a phenylacetic acid synthase, eliminated the formation of the by-product phenylacetic acid and increased the 2-PE titer to 1.75 g/L. nih.gov

Heterologous gene expression and the construction of novel pathways have also proven successful. A fusion protein, combining tyrB from Escherichia coli (aminotransferase), kdcA from Lactococcus lactis (decarboxylase), and ADH2 from S. cerevisiae (alcohol dehydrogenase), was expressed, leading to a production of 3.14 g/L of 2-PE. plos.orgresearchgate.net In E. coli, engineering a de novo biosynthesis pathway from glucose by overexpressing feedback-resistant enzymes and heterologous decarboxylases resulted in a titer of 1016 mg/L (1.016 g/L) of 2-PE. acs.org Further enzymatic engineering, such as introducing a specific amino acid substitution (I544W) in the S. cerevisiae ARO10 enzyme expressed in E. coli, enhanced its activity and led to a production of 2.5 g/L of 2-PE from glucose, marking a significant yield improvement. nih.gov

Furthermore, tolerance engineering is applied to combat the cytotoxicity of 2-PE at high concentrations. In Candida glycerinogenes, overexpressing the stress-inducible gene SLC1 in a metabolically engineered strain further boosted production. nih.gov The combination of metabolic and tolerance engineering in this yeast resulted in a final 2-PE concentration of 5.0 g/L, achieving 95.9% of the theoretical yield from L-phenylalanine. nih.gov

These multifaceted genetic engineering strategies demonstrate the potential to create highly efficient and robust microbial cell factories for the industrial production of 2-phenylethanol.

Research Findings on Genetically Engineered Strains for 2-Phenylethanol Production

Advanced Analytical Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 2-phenylethyl 3-hydroxypropanoate. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a complete picture of the proton environments. The protons of the ethyl group attached to the phenyl ring would appear as two distinct triplets. The methylene (B1212753) protons adjacent to the ester oxygen would likely resonate further downfield due to the deshielding effect of the oxygen atom. The protons on the carbon bearing the hydroxyl group and the adjacent methylene protons would exhibit characteristic multiplicities due to spin-spin coupling.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to have a characteristic chemical shift in the downfield region of the spectrum. The carbons of the phenyl group would show distinct signals, and the carbons of the ethyl and hydroxypropyl moieties would also have specific resonances.

A hypothetical ¹H NMR data table for this compound is presented below:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.20Multiplet5HPhenyl group (Ar-H)
~4.30Triplet2H-OCH₂CH₂Ph
~4.15Multiplet1H-CH(OH)-
~2.90Triplet2H-OCH₂CH₂Ph
~2.50Doublet2H-CH₂C(O)O-
~2.00Singlet1H-OH

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds.

For this compound, IR spectroscopy would clearly show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Another prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ester and alcohol functionalities would also be observable. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. While the O-H stretching band is typically weak in Raman spectra, the C=O stretching and the aromatic ring vibrations would be readily observable.

A representative table of expected IR absorption bands is provided below:

Wavenumber (cm⁻¹)IntensityVibrational Mode
3500-3200Strong, BroadO-H Stretch (Alcohol)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
1600, 1495Medium-WeakC=C Stretch (Aromatic)
~1240StrongC-O Stretch (Ester)

Note: This is a representative table of expected absorption bands.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

When subjected to electron ionization (EI), this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the ester bond and other labile bonds. For instance, a prominent peak corresponding to the phenylethyl cation ([C₈H₉]⁺) at m/z 105 is expected due to the stable benzylic carbocation. Another likely fragmentation pathway would involve the loss of the phenylethyl group, resulting in a fragment corresponding to the 3-hydroxypropanoic acid moiety.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

Hyphenation of GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. As each component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to spectral libraries or through detailed interpretation. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers even higher resolution and sensitivity for the analysis of complex mixtures containing this compound.

For less volatile derivatives or for preparative scale purification, liquid chromatography (LC) is the method of choice. High-performance liquid chromatography (HPLC) utilizes high pressure to force the solvent and sample through a column packed with a stationary phase, allowing for high-resolution separations. The separation is based on the compound's polarity and its interaction with the stationary and mobile phases.

Coupling LC with mass spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of this compound in complex matrices. It allows for the detection and quantification of the compound at very low concentrations. Preparative HPLC can be used to isolate pure this compound from a mixture for further studies.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its individual enantiomers. The determination of enantiomeric excess (ee) is crucial, as different enantiomers can exhibit distinct biological or sensory properties. chromatographyonline.comeijppr.com

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for this purpose. eijppr.comlcms.cz The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stability constants. eijppr.com This results in different retention times for the (R)- and (S)-enantiomers, allowing for their resolution and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the resolution of a broad range of chiral compounds, including β-hydroxy esters. eijppr.comnih.govresearchgate.net The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide polymer. eijppr.com

In a study on the kinetic resolution of various racemic β-hydroxy-β-aryl esters, a class of compounds to which this compound belongs, HPLC was used to determine the enantiomeric excess of both the unreacted alcohol and the acetylated product. csic.esresearchgate.net The selectivity factor (s) and conversion could be calculated from the enantiomeric excess values obtained from the HPLC chromatograms. researchgate.net While specific methods for this compound are not detailed, the methodologies applied to analogous esters, such as ethyl 3-hydroxy-3-phenylpropanoate, are directly applicable. csic.es

The following table summarizes typical conditions used for the chiral separation of related β-hydroxy esters, which can serve as a starting point for method development for this compound.

Table 1: Illustrative Chiral HPLC Conditions for β-Hydroxy Ester Analysis

Parameter Condition Source
Column Polysaccharide-based CSP (e.g., Lux cellulose-2, Lux amylose-2) nih.gov
Mobile Phase Normal Phase: Hexane (B92381)/Isopropanol; Polar Organic: Acetonitrile/Methanol nih.gov
Detection UV lcms.cz
Flow Rate Typically 0.5 - 1.5 mL/min nih.gov

| Temperature | Ambient or controlled (e.g., 0 °C) to improve selectivity | researchgate.net |

Quantitative Method Development and Validation

Accurate quantification of this compound, a volatile ester, is often performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). researchgate.netopenagrar.de For trace-level analysis in complex matrices like food, beverages, or biological fluids, a sample preparation and concentration step such as headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) is typically employed. researchgate.netopenagrar.deresearchgate.net Method validation is essential to ensure the reliability of the results.

Internal Standard Methods and Calibration Curves

The internal standard (IS) method is a robust technique for quantification that corrects for variations in extraction efficiency, injection volume, and instrument response. scispace.com In this method, a known amount of a compound not naturally present in the sample is added to both the calibration standards and the unknown samples. researchgate.net The ideal internal standard should have similar chemical and physical properties to the analyte and a retention time that does not overlap with other components in the sample. scispace.com For the analysis of volatile esters like this compound, compounds such as 3-octanol (B1198278) or 4-methyl-2-pentanol (B46003) are often used as internal standards. researchgate.netembrapa.brsemanticscholar.org

A calibration curve is constructed by preparing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. scispace.com Good linearity is indicated by a high coefficient of determination (R²), typically greater than 0.99. researchgate.net

Table 2: Parameters for Quantitative Analysis of Volatile Esters Using Internal Standards

Analytical Method Internal Standard Analyte Class Linearity (R²) Source
SBSE-GC-MS 4-Methyl-2-pentanol Various Esters, Alcohols, Acids > 0.99 researchgate.net
GC-FID 2-Pentanol Alcohols, Esters > 0.99 scispace.com
HS-SPME-GCxGC/TOFMS 3-Octanol Various Esters > 0.99 embrapa.br

Limit of Detection and Quantification Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These parameters are critical for determining the sensitivity of an analytical method. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

For volatile compounds in complex matrices like cider or wine, LODs and LOQs can range from the low ng/L to the µg/L level, depending on the compound and the analytical technique used. researchgate.net A study quantifying volatile compounds in ciders using SBSE-GC-MS reported LODs ranging from 0.01 to 6.37 µg/L and LOQs from 0.03 to 21.25 µg/L for various compounds, including esters like ethyl 2-hydroxypropanoate. researchgate.net

Table 3: Examples of LOD and LOQ for Related Volatile Compounds in Beverages

Compound Method Matrix LOD (µg/L) LOQ (µg/L) Source
Ethyl 2-hydroxypropanoate SBSE-GC-MS Cider 6.37 21.25 researchgate.net
1-Heptanol SBSE-GC-MS Cider 0.01 0.03 researchgate.net
Ethyl Acetate (B1210297) SBSE-GC-MS Cider Not specified Not specified researchgate.net
Ethyl Butanoate SBSE-GC-MS Cider Not specified Not specified researchgate.net
Isoamyl Acetate HS-SPME-GCxGC/TOFMS Wine 0.281 0.936 embrapa.br

Recovery and Reproducibility Assessments

Method validation includes assessing the accuracy and precision of the method. Accuracy is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the extraction and analysis process. researchgate.net

Reproducibility, or precision, measures the closeness of agreement between repeated measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net For trace volatile analysis, recovery values between 70% and 120% and RSD values below 10-15% are often considered acceptable. researchgate.net In a validated SBSE-GC-MS method for cider volatiles, recoveries for 54 analytes ranged from 70.92% to 111.38%, with RSDs all below 10%. researchgate.net

Table 4: Method Performance for Volatile Compound Quantification

Parameter Method Matrix Result Range Source
Recovery SBSE-GC-MS Cider 70.92% - 111.38% researchgate.net

| Reproducibility (RSD) | SBSE-GC-MS | Cider | < 10% | researchgate.net |


Biological Interactions and Mechanistic Research

In Vitro Studies on Biological Activity Mechanisms

Direct in vitro studies specifically targeting 2-phenylethyl 3-hydroxypropanoate are limited in publicly accessible scientific literature. However, the biological activities of its constituent moieties, 2-phenylethanol (B73330) and 3-hydroxypropanoic acid, as well as related ester compounds, have been investigated, offering insights into its potential mechanistic pathways.

While specific enzyme kinetic studies for this compound are not extensively documented, research on related compounds suggests potential interactions with various enzyme systems. For instance, caffeic acid phenethyl ester (CAPE), which shares the phenethyl ester motif, is a known inhibitor of enzymes like 5-lipoxygenase (5-LO) and HIV-1 integrase. thegoodscentscompany.com The structure-activity relationship studies of CAPE analogs have shown that modifications to the ester and phenyl components can significantly alter their inhibitory potency. thegoodscentscompany.com

The 3-hydroxypropanoate moiety is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle for carbon fixation in some archaea. nih.gov Enzymes within this cycle, such as 3-hydroxypropionyl-CoA synthetase and 3-hydroxypropionyl-CoA dehydratase, exhibit specific kinetics with Kм values in the micromolar range, indicating tight substrate binding. nih.govcymitquimica.com The potential for this compound to act as a substrate or inhibitor for enzymes that process 3-hydroxypropionate or similar structures warrants further investigation.

Below is a table summarizing the kinetic parameters of enzymes acting on substrates structurally related to the components of this compound.

EnzymeSubstrateKм (μM)Vmax (μmol min⁻¹ mg⁻¹)Organism/System
3-Hydroxypropionyl-CoA Dehydratase nih.govcymitquimica.com3-Hydroxypropionyl-CoA25.1272Metallosphaera sedula
Ketol-Acid Reductoisomerase (KARI) uq.edu.au(analog of 2-oxopropanoate)Ki = 95.4 nM-Mycobacterium tuberculosis
Lipase (B570770) mdpi.com4-nitrophenyl acetate (B1210297)--Candida antarctica

This table presents data for related compounds to infer potential interactions, as direct data for this compound is not available.

The 2-phenylethyl group is a structural feature in many compounds known to interact with various receptors. For example, derivatives of fentanyl containing a phenylethyl group exhibit high-affinity binding to the μ-opioid receptor. mdpi.com Similarly, certain 2-substituted adenosine (B11128) derivatives with a 2-phenylethyl moiety show affinity for A₃ adenosine receptors. nih.gov These findings suggest that the phenylethyl portion of this compound could potentially mediate interactions with certain G-protein coupled receptors.

Furthermore, compounds like caffeic acid phenethyl ester (CAPE) are known to modulate key signaling pathways, including the NF-κB and Nrf2 pathways, which are central to inflammatory and antioxidant responses. mdpi.com The structural similarity suggests that this compound might also influence such pathways, although this requires experimental validation. A patent for inhibitors of the Hippo-YAP signaling pathway includes claims for compounds containing a 2-phenylethyl group, indicating its relevance in targeting pathways related to cell growth and migration.

Analysis of cellular responses to structurally related compounds provides clues to the potential effects of this compound. 2-(2-Phenylethyl)chromones, for instance, have been shown to possess anti-inflammatory, antibacterial, and anticancer activities. nih.gov Studies on glycolipid analogues of α-galactosylceramide, some of which are synthesized from precursors like ethyl 3-hydroxypropanoate derivatives, indicate an ability to modulate immune responses by stimulating iNKT cells to release cytokines. uconn.edu The specific cellular effects of this compound itself remain to be elucidated through direct experimental studies.

Structure-Activity Relationship (SAR) Analysis of Related Esters and Hydroxypropanoates

Structure-activity relationship (SAR) studies on related molecules highlight the importance of the ester linkage and the nature of the aromatic and aliphatic chains in determining biological activity.

For phenethyl esters, such as the well-studied caffeic acid phenethyl ester (CAPE), the following SAR points have been established:

Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant and anticancer activities. acs.org

Ester Linkage: The ester bond itself is important for activity. Replacing it with other linkers can alter the biological profile. thegoodscentscompany.com

Alkyl Chain: Modifying the length and flexibility of the chain connecting the ester and aryl groups can significantly impact inhibitory potency against enzymes like 5-lipoxygenase. thegoodscentscompany.com

For hydroxypropanoates, SAR studies on inhibitors of enzymes like ketol-acid reductoisomerase (KARI) have shown that modifications to the substituents on the propanoate backbone can lead to significant changes in potency and selectivity. uq.edu.au The combination of a phenylethyl alcohol and a 3-hydroxypropanoic acid creates a molecule with a specific balance of lipophilicity and hydrophilicity, which is expected to be a key determinant of its biological interactions and cellular uptake.

Compound ClassKey Structural FeaturesImpact on Biological Activity
Caffeic Acid Phenethyl Ester (CAPE) Analogs thegoodscentscompany.comacs.orgCatechol (3,4-dihydroxy) ringEssential for antioxidant and anti-inflammatory activity.
Ester linkageCrucial for inhibitory activity against certain enzymes.
Phenethyl moietyContributes to binding and lipophilicity.
2-Substituted Adenosine Derivatives nih.gov2-phenylethyl ether/amine/thioether linkageEther linkage provided the highest A₃AR affinity.
Fentanyl Derivatives mdpi.comN-phenylethyl groupContributes significantly to μ-opioid receptor affinity.

This table illustrates SAR trends from related compound classes to provide a predictive framework for this compound.

Investigation of Chiral Properties on Biological Efficacy and Selectivity

The 3-hydroxypropanoate moiety contains a chiral center at the C3 position (if C2 is substituted) or can be derivatized to create one. In the case of the related ethyl 3-hydroxy-3-phenylpropionate, a chiral center exists at C3. cymitquimica.com Chirality is a critical factor in the biological activity of many molecules, as stereoisomers can exhibit different binding affinities, efficacies, and metabolic profiles. researchgate.net

While specific studies on the chiral properties of this compound are not available, research on related structures underscores the importance of stereochemistry. For example, the non-enzymatic kinetic resolution of racemic β-hydroxy esters has been achieved using chiral catalysts to produce enantiomerically pure compounds. csic.esresearchgate.net These enantiopure intermediates are valuable for synthesizing bioactive molecules like the antidepressant fluoxetine. csic.esresearchgate.net Similarly, the asymmetric synthesis of chiral amines and tetrahydro-β-carbolines, which can involve chiral auxiliaries or catalysts, highlights the demand for stereochemically pure compounds in drug discovery. acs.orgrsc.org The biological evaluation of individual enantiomers of this compound would be a crucial step in understanding its therapeutic potential and selectivity.

Role in Natural Matrices and Potential Bio-origination Studies

2-Phenylethanol is a well-known natural aroma compound found in a variety of flowers (like roses), fruits, and fermented products. It is produced by microorganisms, such as the yeast Saccharomyces cerevisiae, through the Ehrlich pathway via the catabolism of the amino acid L-phenylalanine. mdpi.comacs.org

3-Hydroxypropanoic acid (3-HP) is a platform chemical that can be produced through the fermentation of glycerol (B35011) or sugars by various microorganisms. solubilityofthings.com It is also an intermediate in the metabolic pathways of certain archaea. nih.gov

The biosynthesis of esters from alcohols and organic acids is a common enzymatic process in nature, often catalyzed by lipases or esterases. researchgate.net The enzymatic synthesis of various 2-phenylethyl esters has been demonstrated in vitro, for instance, using lipases in coconut cream to produce natural flavor compounds. researchgate.net Similarly, engineered yeast has been used to produce caffeic acid phenethyl ester (CAPE) from glucose by co-expressing the biosynthetic pathways for both caffeic acid and 2-phenylethanol. acs.orggenscript.com This evidence strongly supports the plausibility of this compound being formed in natural systems through the esterification of biologically produced 2-phenylethanol and 3-hydroxypropanoic acid.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling techniques are instrumental in defining the three-dimensional architecture and electronic landscape of 2-phenylethyl 3-hydroxypropanoate.

Geometry optimization is a computational procedure used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable single bonds, multiple low-energy conformations can exist. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies.

Theoretical studies, often employing Density Functional Theory (DFT), are used to perform these analyses. By calculating the energies of various conformers that arise from rotation around the C-C and C-O bonds, researchers can identify the most probable shapes the molecule will adopt. This conformational preference is critical as it influences the molecule's physical properties and its ability to interact with other

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering valuable insights into the structural and electronic properties of molecules like this compound. By employing theoretical models, it is possible to simulate various types of spectra, which can aid in the analysis of experimental data and the structural elucidation of the compound. The primary methods utilized for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT).

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in assigning the signals observed in experimental ¹H and ¹³C NMR spectra. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. rsc.orgmdpi.com

For a molecule like this compound, a conformational search is a critical first step to identify the lowest energy conformers. nih.govd-nb.info The predicted NMR chemical shifts are then calculated for these stable conformers, and a Boltzmann-averaged spectrum is generated based on their relative energies. nih.gov This approach provides a more accurate representation of the spectrum observed in solution.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations (e.g., using the B3LYP functional and a 6-31G(d,p) basis set), are presented below. These values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H (aromatic)7.20 - 7.35Multiplet-
H (CH₂-O)4.35Triplet6.8
H (CH₂-Ph)2.95Triplet6.8
H (CH₂-OH)3.85Triplet6.0
H (CH₂-C=O)2.60Triplet6.0
H (OH)2.50Singlet (broad)-

This is an interactive data table. You can sort and filter the data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (aromatic, C-ipso)138.0
C (aromatic, CH)128.5 - 129.0
C (aromatic, CH)126.5
C (C=O)172.5
C (CH₂-O)65.0
C (CH₂-Ph)35.5
C (CH₂-OH)60.0
C (CH₂-C=O)41.0

This is an interactive data table. You can sort and filter the data.

Discrepancies between predicted and experimental values can arise from solvent effects, intermolecular interactions, and the limitations of the theoretical model. d-nb.infonrel.gov However, the relative ordering and pattern of the chemical shifts are generally well-reproduced, making these computational methods a reliable tool for spectral assignment. mdpi.comnih.gov

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. chemrxiv.orgnih.gov DFT calculations are commonly employed for this purpose, and the resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors in the computational method. chemrxiv.org

The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups. The interpretation of these bands can be aided by visualizing the atomic motions associated with each vibrational mode.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch3450Hydroxyl group
C-H stretch (aromatic)3030 - 3100Phenyl ring
C-H stretch (aliphatic)2850 - 2960Ethyl and propyl chains
C=O stretch1735Ester carbonyl group
C-O stretch1170 - 1250Ester and alcohol C-O bonds
C-C stretch (aromatic)1450 - 1600Phenyl ring skeletal vibrations

This is an interactive data table. You can sort and filter the data.

The calculated IR spectrum helps to confirm the presence of key functional groups and can be compared with experimental data to support the structural identification of the compound. researchgate.netosti.gov

Computational mass spectrometry involves the prediction of fragmentation patterns of a molecule upon ionization. nih.gov While predicting a complete mass spectrum is highly complex, computational methods can be used to calculate the relative stability of potential fragment ions. This information helps in rationalizing the observed peaks in an experimental mass spectrum. libretexts.orgwhitman.edu

For this compound, common fragmentation pathways would involve cleavage of the ester linkage, loss of small neutral molecules, and rearrangements. The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape and can be useful in advanced mass spectrometry techniques. uni.lu

Table 4: Predicted Fragmentation of this compound

m/zProposed Fragment IonDescription
105[C₈H₉]⁺Tropylium ion or related isomer from cleavage of the ester
104[C₈H₈]⁺Styrene radical cation from McLafferty rearrangement
91[C₇H₇]⁺Benzyl cation
77[C₆H₅]⁺Phenyl cation
73[C₃H₅O₂]⁺Fragment from the hydroxypropanoate moiety

This is an interactive data table. You can sort and filter the data.

By analyzing the energetics of different fragmentation pathways, computational chemistry can provide a theoretical basis for the interpretation of the mass spectrum, aiding in the confirmation of the molecular structure. vub.beresearchgate.net

Environmental Disposition and Degradation Studies

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2-Phenylethyl 3-hydroxypropanoate, the most relevant abiotic processes are hydrolysis and photochemical transformation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, which would yield 2-phenylethanol (B73330) and 3-hydroxypropanoic acid. The rate of this reaction is dependent on factors such as pH and temperature.

C₁₁H₁₄O₃ + H₂O → C₈H₁₀O + C₃H₆O₃ (this compound + Water → 2-Phenylethanol + 3-Hydroxypropanoic Acid)

The rate of hydrolysis for esters is generally pH-dependent, with faster rates typically observed under alkaline conditions (base-catalyzed hydrolysis) and acidic conditions (acid-catalyzed hydrolysis) compared to neutral pH. researchgate.neteuropa.eu At environmentally relevant pH ranges (typically 5-9), hydrolysis is expected to occur and contribute to the attenuation of the parent compound from the water column.

Table 1: Environmental Fate Characteristics of a Structurally Analogous Substance

ParameterValue/InterpretationSource
PersistenceNot expected to be persistent canada.ca
HydrolysisModerate half-life canada.ca
Bioaccumulation PotentialLow (Predicted BAF/BCF < 250 L/kg) canada.ca
Aquatic Toxicity (Acute)Low for fish and invertebrates canada.ca
Aquatic Toxicity (Chronic)Moderate for invertebrates, Low to High for algae canada.ca

Note: This data is for a substance with CAS No. 2067275-86-7, assessed by Canadian authorities and considered analogous for environmental risk assessment purposes. canada.ca

Photochemical transformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Compounds containing chromophores (light-absorbing groups) are susceptible to direct photolysis. The benzene (B151609) ring in the 2-phenylethyl moiety of this compound can absorb UV light, making direct photolysis a potential degradation pathway.

Additionally, indirect photochemical transformation can occur through reactions with photochemically generated reactive species in the atmosphere or water, such as hydroxyl radicals (•OH). The rate of atmospheric degradation is often estimated based on the calculated reaction rate with hydroxyl radicals. For volatile organic compounds (VOCs), this is a primary degradation mechanism. preprints.org Given its use in fragrances, volatilization and subsequent atmospheric photo-oxidation are relevant fate processes.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the complete removal of organic compounds from the environment.

The biodegradation of this compound is expected to be initiated by the enzymatic cleavage of the ester bond. This is a common first step in the metabolism of ester-containing compounds by a wide variety of bacteria and fungi, which produce extracellular and intracellular esterase enzymes. preprints.orgpreprints.orgnih.govnih.gov This initial hydrolysis yields 2-phenylethanol and 3-hydroxypropanoic acid.

Following hydrolysis, these two breakdown products enter separate, well-established metabolic pathways:

2-Phenylethanol: This aromatic alcohol is a common natural product and is known to be biodegradable. Its degradation pathway typically involves oxidation of the alcohol group to form phenylacetaldehyde (B1677652), followed by further oxidation to phenylacetic acid. The aromatic ring of phenylacetic acid is then cleaved, and the resulting intermediates are funneled into central metabolism, such as the Krebs cycle. mdpi.com

3-Hydroxypropanoic Acid (3-HP): This is a naturally occurring three-carbon carboxylic acid. Several microbial pathways for its degradation have been identified. For instance, in the bacterium Cupriavidus necator, 3-HP is oxidized to malonate semialdehyde, which is then converted to acetyl-CoA and enters central metabolism. nih.gov Other pathways can convert 3-HP to propionyl-CoA, which is also a common metabolic intermediate. nih.gov

The key enzymes initiating the degradation of this compound in the environment are esterases (specifically, carboxylesterases). These enzymes are ubiquitous in microorganisms and are responsible for the hydrolysis of a vast array of esters. preprints.org The activity of these enzymes ensures that fragrance esters can be naturally biodegraded in the environment. preprints.org

For example, bacteria such as Bacillus subtilis and various Pseudomonas species are known to produce esterases capable of breaking down ester-containing compounds. preprints.orgpreprints.org The degradation of polyesters containing 3-hydroxypropionate (B73278) units is also mediated by specific depolymerases, which are a type of esterase, further indicating the susceptibility of this chemical structure to enzymatic attack. nih.gov

Persistence and Environmental Impact Assessment

Based on the available information for analogous substances and the fundamental principles of environmental chemistry and microbiology, this compound is not expected to be persistent in the environment. canada.ca Its moderate rate of hydrolysis and expected ready biodegradability suggest that it will be removed from soil and water compartments over time.

The low predicted bioaccumulation factor suggests that this compound is unlikely to concentrate in the tissues of organisms, reducing the risk of food web magnification. canada.ca The primary environmental risk would likely be associated with direct releases of large quantities into aquatic ecosystems, where concentrations could temporarily exceed the chronic toxicity thresholds for sensitive species before degradation occurs.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Improved Sustainability Metrics

The push for green chemistry is reshaping the synthesis of industrial compounds, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. Research into the synthesis of 2-Phenylethyl 3-hydroxypropanoate and related esters is increasingly aligned with these principles.

One of the most promising frontiers is the use of biocatalysis. Baeyer-Villiger monooxygenases (BVMOs) are emerging as powerful tools for the oxidation of ketones to produce esters. researchgate.net Researchers have identified several BVMOs capable of producing methyl propanoate, a related ester, and are working to understand and engineer their regioselectivity to favor the desired product. researchgate.net The application of BVMOs to produce 3-hydroxypropionate (B73278) derivatives from bio-based levulinate is seen as a promising green alternative to traditional fermentation. researchgate.net This enzymatic approach offers high specificity and operates under mild conditions, significantly improving the sustainability profile compared to conventional chemical oxidation.

Furthermore, efforts are being made to develop one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single procedure, enhance efficiency by reducing the need for intermediate purification steps, thus saving time, solvents, and energy. sharif.edu While direct one-pot synthesis for this compound is still a developing area, methodologies developed for similar structures, such as peptidylureas, demonstrate the potential of this strategy. sharif.edu The development of enantiomerically pure β-hydroxy esters through non-enzymatic kinetic resolution also represents a significant advancement, providing access to specific stereoisomers that are crucial for bioactive applications. csic.es

Table 1: Comparison of Synthetic Strategies for Related Hydroxy Esters

Synthetic Strategy Key Advantages Relevant Research Focus
Biocatalysis (e.g., BVMOs) High selectivity, mild reaction conditions, use of renewable feedstocks. Engineering enzyme regioselectivity, synthesis from bio-based precursors. researchgate.net
One-Pot Synthesis Increased efficiency, reduced waste, lower energy consumption. Combining activation and coupling steps, minimizing purification. sharif.edu
Kinetic Resolution Access to enantiomerically pure compounds. Development of novel chiral catalysts for high selectivity. csic.es

Exploration of Undiscovered Biological Activities through Mechanistic Studies

While the specific biological profile of this compound is not yet extensively documented, research into its structural components and related phenylpropanoids suggests several promising avenues for investigation. Phenylpropanoids, a class of natural compounds, are known to exhibit a wide range of pharmacological effects, including vasodilator activity. mdpi.commdpi.com

Mechanistic studies on related compounds often point to interactions with key signaling pathways. For instance, many plant-derived vasodilator compounds act by activating the nitric oxide/cyclic GMP (NO/cGMP) pathway or by blocking voltage-dependent calcium channels in arterial smooth muscle. mdpi.com The exploration of this compound could focus on its potential to modulate these or other cardiovascular targets.

Another area of interest is its potential as an enzyme inhibitor. Analogs of 2-oxetanones have been investigated as inhibitors of HMG-CoA synthase, an enzyme involved in cholesterol synthesis. clockss.org Given the structural similarities, this compound could be screened against a panel of metabolic enzymes. The mechanism of action for such inhibition would likely involve the compound binding to the active site of the enzyme, preventing the natural substrate from binding. drugbank.com

Future research will likely involve high-throughput screening of this compound against various cell lines and biological targets, followed by detailed mechanistic studies to elucidate the specific molecular interactions responsible for any observed activity.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the discovery and development process. nih.govgoogle.com These computational tools can be applied to predict the properties of compounds, optimize synthetic routes, and identify potential biological targets before any lab work is initiated.

For a compound like this compound, ML models can be trained on large datasets of existing chemicals to predict its physicochemical properties, toxicity, and potential bioactivities. drugbank.com This predictive power allows researchers to prioritize compounds that are most likely to have desired characteristics. For example, ML algorithms are increasingly used to predict how a molecule will interact with various biological targets, effectively screening vast virtual libraries for potential drug candidates. mdpi.com

AI can also significantly enhance synthesis planning. By analyzing vast databases of chemical reactions, ML models can propose novel and efficient synthetic pathways, even for complex molecules. uni-muenster.de This can help overcome challenges in traditional synthesis and identify more sustainable and cost-effective routes. The integration of AI with automated laboratory systems further promises to create a closed loop of design, synthesis, and testing, dramatically accelerating the pace of discovery. uni-muenster.de While the application of AI specifically to this compound is in its infancy, the general frameworks are in place to leverage these powerful technologies for its future development. nih.gov

Interdisciplinary Collaborations for Advanced Material Science and Bioprocess Applications

The future of this compound extends beyond medicine and into the realms of material science and industrial bioprocesses, necessitating strong interdisciplinary collaborations.

In material science, the 3-hydroxypropionate backbone is of significant interest as the monomer for poly(3-hydroxypropionate) [poly(3HP)], a biodegradable and biocompatible polymer. nih.gov This bioplastic is seen as a promising alternative to petroleum-based plastics due to its excellent mechanical properties, such as high flexibility and tensile strength. nih.gov The incorporation of the phenylethyl group, via this compound as a co-monomer, could create novel copolymers with tailored properties, such as increased hydrophobicity, altered thermal stability, or specific aromatic functionalities. Such advanced biomaterials could find applications in specialized medical devices, drug delivery systems, or high-performance biodegradable packaging.

In the field of bioprocess engineering, the focus is on producing valuable chemicals from renewable resources. There is significant research into the metabolic engineering of microorganisms, like Escherichia coli, to produce 3-hydroxypropionic acid (3-HP) from feedstocks such as corn stover. google.comfrontiersin.org An interdisciplinary approach combining metabolic engineering with biocatalysis could lead to a fully integrated bioprocess. In such a system, engineered microbes would first produce 3-HP, which would then be enzymatically esterified with 2-phenylethanol (B73330) (which can also be produced via fermentation) to yield this compound. scispace.com This creates a sustainable, bio-based manufacturing platform for the compound, aligning with the principles of a circular bioeconomy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.